![molecular formula C16H19N3S B5850163 N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5850163.png)
N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DMPTU and is a thiourea derivative that has been shown to have a variety of biological effects. In
科学的研究の応用
DMPTU has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells in vitro. DMPTU has also been shown to have neuroprotective effects and can improve cognitive function in animal models. In addition, DMPTU has been used as a starting point for the development of new drugs with potential therapeutic applications.
作用機序
The mechanism of action of DMPTU is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. DMPTU has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. DMPTU has also been shown to interact with certain receptors in the body, including the sigma-1 receptor and the serotonin transporter.
Biochemical and Physiological Effects:
DMPTU has a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the modulation of certain receptors in the body, and the inhibition of cancer cell growth. DMPTU has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, DMPTU has been shown to have anti-inflammatory effects and can reduce inflammation in the body.
実験室実験の利点と制限
One of the advantages of DMPTU is its ability to inhibit acetylcholinesterase, which can be useful in studying cognitive function. DMPTU has also been shown to have anti-cancer properties, which can be useful in cancer research. However, one of the limitations of DMPTU is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on DMPTU. One area of interest is the development of new drugs based on DMPTU that can be used to treat a variety of diseases. Another area of interest is the exploration of the mechanism of action of DMPTU, which is not fully understood. Finally, further studies are needed to determine the safety and potential toxicity of DMPTU, which will be important for its future use in scientific research.
合成法
DMPTU can be synthesized using a variety of methods, including the reaction of 4-dimethylaminobenzaldehyde with 3-methylphenyl isothiocyanate in the presence of a reducing agent. Another method involves the reaction of 4-dimethylaminobenzaldehyde with 3-methylphenyl isothiocyanate in the presence of a catalyst. These methods have been shown to be effective in producing DMPTU with high yields and purity.
特性
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-12-5-4-6-14(11-12)18-16(20)17-13-7-9-15(10-8-13)19(2)3/h4-11H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULIIXIGJJKDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Dimethylamino)phenyl]-3-(3-methylphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5850081.png)
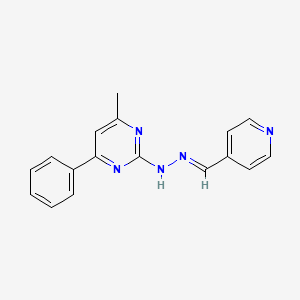
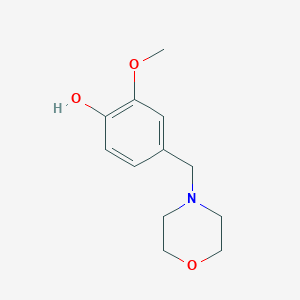
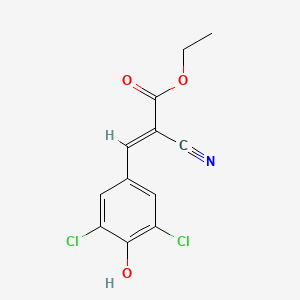
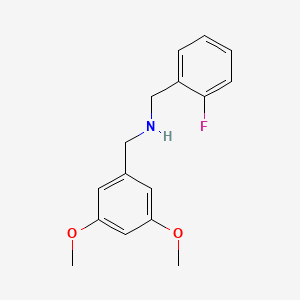
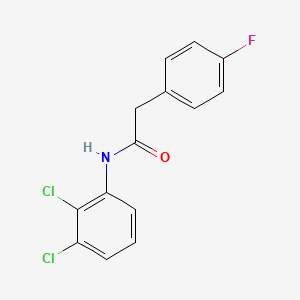
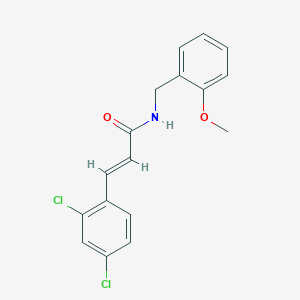
![ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5850121.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(4-bromophenoxy)propanohydrazide](/img/structure/B5850128.png)

![5-hydroxy-4-nitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5850137.png)
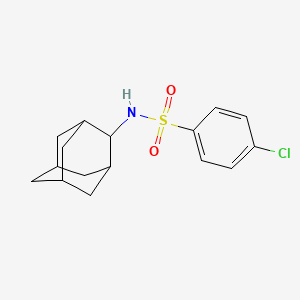
![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5850153.png)
![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)